2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid
Overview
Description
2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring.
Nitrile Formation: Conversion of a suitable precursor to introduce the cyano group.
Ether Formation: Formation of the phenoxy linkage.
Fluorination: Introduction of the fluorine atom.
Acetic Acid Formation: Final step involves the formation of the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the aromatic ring can undergo oxidation.
Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Conversion of the cyano group to an amine.
Oxidation: Formation of carboxylic acids or quinones.
Hydrolysis: Formation of phenols and carboxylic acids.
Scientific Research Applications
2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a drug candidate.
Industrial Chemistry: Use as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms and a cyano group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenylacetic acid
- 3-Bromo-4-fluorophenylacetic acid
- Ethyl 2-Chloro-6-fluorophenylacetate
- 2-Fluorophenylacetic acid
Uniqueness
2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid is unique due to the combination of halogen atoms and a cyano group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClFNO3/c16-12-2-1-9(5-13(20)21)14(18)15(12)22-11-4-8(7-19)3-10(17)6-11/h1-4,6H,5H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPZSBUSOHVSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)OC2=CC(=CC(=C2)C#N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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